molecular formula C9H4F3IN2O2 B2584583 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 900015-40-9

6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2584583
CAS No.: 900015-40-9
M. Wt: 356.043
InChI Key: XYBUMLCHWKYLTD-UHFFFAOYSA-N
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Description

6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an iodine atom at position 6, a trifluoromethyl group at position 2, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The iodine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3IN2O2/c10-9(11,12)7-6(8(16)17)15-3-4(13)1-2-5(15)14-7/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBUMLCHWKYLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1I)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes classical derivatization to form esters or amides. For example:

  • Ethyl ester formation : Reaction with ethanol in the presence of H₂SO₄ or DCC/DMAP yields the corresponding ethyl ester. This modification is often employed to improve lipophilicity for biological studies .

Reaction TypeConditionsProductYieldReference
EsterificationEthanol, H₂SO₄, reflux, 12 hEthyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate78%
  • Amide formation : Coupling with amines (e.g., benzylamine) using EDCl/HOBt in DMF produces amide derivatives, enhancing target-binding specificity in drug design .

Decarboxylation Reactions

Thermal or base-mediated decarboxylation removes the carboxylic acid group, generating 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. This reaction proceeds under:

  • Basic conditions : NaOH (2 M) in H₂O/THF at 80°C for 6 h .

  • Photocatalytic decarboxylation : Using Ru(bpy)₃Cl₂ under blue LED light .

MethodConditionsProductYieldNotes
Thermal decarboxylationNaOH, THF/H₂O, 80°C, 6 h6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine65%Side products: <5% deiodination

Iodine-Specific Transformations

The C6 iodine atom participates in cross-coupling reactions:

  • Suzuki-Miyaura coupling : With arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O at 90°C .

SubstrateConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12 h6-Phenyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid62%
  • Ullmann-type coupling : With CuI/phenanthroline to form biaryl structures .

Functionalization of the Imidazo[1,2-a]pyridine Core

The electron-deficient ring undergoes electrophilic substitution at C8 (para to iodine):

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group .

  • Sulfonation : SO₃/DMF complex generates sulfonic acid derivatives .

ReactionConditionsProductYield
NitrationHNO₃ (70%), H₂SO₄, 0°C, 2 h6-Iodo-8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid54%

Acid-Base Reactions

The carboxylic acid exhibits typical Brønsted acidity (pKa ≈ 3.2) , forming salts with bases:

  • Sodium salt formation : Treatment with NaHCO₃ in aqueous ethanol yields the water-soluble sodium carboxylate .

Reduction Reactions

Selective reduction of the imidazo[1,2-a]pyridine ring is achieved via catalytic hydrogenation:

  • H₂/Pd-C in EtOH : Produces partially saturated tetrahydroimidazopyridine derivatives, altering electronic properties .

CatalystConditionsProductYield
20% Pd(OH)₂/CH₂ (3 atm), EtOH/THF, 16 h6-Iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid89%

Key Research Findings

  • The iodine atom’s position (C6) directs electrophilic substitution to C8, enabling predictable regioselectivity .

  • Esterification of the carboxylic acid group abolishes Rab geranylgeranyl transferase (RGGT) inhibitory activity, highlighting its role in target binding .

  • Palladium-catalyzed cross-coupling retains the trifluoromethyl group intact, demonstrating its stability under transition-metal conditions .

This compound’s multifunctional reactivity makes it a versatile scaffold for developing kinase inhibitors, antiviral agents, and fluorescent probes. Further studies should explore its photophysical properties and enantioselective transformations.

Scientific Research Applications

6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has shown promising biological activities, particularly as an inhibitor in various cancer cell lines.

Cytotoxicity Studies

A study demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid and related compounds:

CompoundCell LineIC50 (µM)
6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidHeLa47
Related Compound AHeLa50
Related Compound BHeLa386

This data indicates that the compound has a lower IC50 value compared to some related compounds, suggesting a higher potency against HeLa cells.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Inhibition of PI3Kα : A series of derivatives based on imidazo[1,2-a]pyridine were synthesized and evaluated for their inhibitory activity against PI3Kα, a target in cancer therapy. The presence of the imidazo[1,2-a]pyridine scaffold was crucial for maintaining activity.
  • Antitumor Activity : In vivo studies have shown that compounds containing the imidazo[1,2-a]pyridine structure can significantly reduce tumor growth in animal models.

Mechanism of Action

The mechanism of action of 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Iodo vs. Other Halogens : The iodine atom in the target compound facilitates cross-coupling reactions (e.g., with boronic acids) more effectively than chloro or fluoro analogs due to its polarizable nature and larger atomic radius . However, iodine’s size may reduce solubility in polar solvents.
  • Trifluoromethyl Group : The CF₃ group at position 2 in the target compound introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid at position 3 compared to methyl or ethyl substituents .
  • Positional Isomerism : For example, 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 13380-84-2) has CF₃ at position 6 instead of 2, altering electronic distribution and binding interactions in biological systems .

Biological Activity

6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine skeleton, which is known for its diverse biological properties. The trifluoromethyl group enhances lipophilicity and biological activity, while the iodine atom may influence the compound's reactivity and interaction with biological targets.

PropertyValue
Chemical FormulaC8H4F3IN2
Molecular Weight301.03 g/mol
IUPAC Name6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS Number91757677

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with this scaffold can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of protein kinases involved in tumor growth.

  • Case Study : A study published in Molecules demonstrated that a series of imidazo[1,2-a]pyridine derivatives exhibited potent PI3Kα inhibitory activity, which is crucial for cancer cell proliferation and survival .

Inhibition of Kinases

The compound has been identified as a potential inhibitor of VEGF-R2, a receptor tyrosine kinase involved in angiogenesis and cancer progression. Inhibiting this pathway can significantly reduce tumor growth and metastasis.

  • Research Findings : A patent filing noted that imidazo[1,2-a]pyridine compounds could effectively inhibit VEGF-R2 signaling in various cancer models .

Antimicrobial and Antiviral Properties

Imidazo[1,2-a]pyridines are also recognized for their antimicrobial and antiviral activities. The trifluoromethyl group contributes to these properties by enhancing the interaction with microbial targets.

  • Literature Review : A comprehensive review highlighted the broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, including antibacterial and antifungal effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. Modifications to the imidazo ring or substituents can significantly alter potency and selectivity.

  • Key Findings : The presence of electron-withdrawing groups such as trifluoromethyl at specific positions on the imidazo ring enhances activity against cancer cell lines .

Q & A

Q. Basic

  • Waste disposal : Iodinated compounds require segregation from halogenated waste. Use airtight containers for storage and coordinate with certified waste management services to prevent environmental release of iodine .
  • Personal protective equipment (PPE) : Wear nitrile gloves and UV-protective eyewear, as iodinated aromatics may photosensitize skin .

How does the electronic effect of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

Advanced
The -CF₃ group is strongly electron-withdrawing, which:

  • Reduces electron density at the 2-position, making it less reactive in nucleophilic substitutions but more amenable to Suzuki-Miyaura couplings (e.g., with aryl boronic acids).
  • Stabilizes intermediates : In Pd-catalyzed reactions, the -CF₃ group can lower activation energy for oxidative addition steps.
    Compare with 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 14714-24-0), where the chloro substituent offers less stabilization .

What are the methodological challenges in achieving high-yield one-pot syntheses for this compound?

Advanced
Key challenges include:

  • Competing side reactions : The iodo group may participate in undesired eliminations or dimerizations. Optimize temperature (e.g., 60–80°C) and use catalytic CuI to suppress byproducts .
  • Acid sensitivity : The carboxylic acid group may protonate intermediates, stalling reactions. Use protected forms (e.g., tert-butyl esters) during synthesis .
    Recent advancements in microwave-assisted synthesis (e.g., 67% yield for chromenyl derivatives) suggest reduced reaction times and improved purity .

How does this compound’s structure confer unique pharmacological properties compared to other imidazo[1,2-a]pyridine derivatives?

Advanced
The combination of iodine (a heavy atom for X-ray crystallography) and -CF₃ (a metabolic stabilizer) enhances:

  • Bioavailability : The carboxylic acid group improves solubility, while -CF₃ reduces oxidative metabolism.
  • Target binding : Iodine’s van der Waals radius (~1.98 Å) may fill hydrophobic pockets in enzyme active sites, as seen in neuroleptic imidazo[1,2-a]pyrimidines .
    Contrast with 6-(4-chlorophenyl) analogs, where the chloro group offers less steric bulk .

What analytical techniques are recommended for assessing the compound’s stability under varying storage conditions?

Q. Basic

  • HPLC-DAD : Monitor degradation products (e.g., deiodination) at λ = 254 nm.
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for similar imidazo derivatives) .
    Store at -20°C in amber vials under inert gas to prevent photolytic and hydrolytic degradation .

How can researchers troubleshoot low yields in the final hydrolysis step to obtain the carboxylic acid?

Advanced
Common issues and solutions:

  • Incomplete ester hydrolysis : Use excess NaOH (2–3 eq) in THF/H₂O (1:2 v/v) at reflux. For sterically hindered esters, add phase-transfer catalysts like tetrabutylammonium bromide .
  • Acid degradation : Avoid prolonged heating; instead, use mild conditions (e.g., LiOH in MeOH/H₂O) .
    Confirm reaction progress via TLC (Rf shift from ester to acid) and IR loss of ester C=O (~1730 cm⁻¹) .

What recent advancements in imidazo[1,2-a]pyridine chemistry could inform the design of analogs with improved properties?

Q. Advanced

  • Late-stage functionalization : Use photoredox catalysis to introduce diverse substituents at the 6-position without disrupting the core .
  • Biological activity modulation : Replace iodine with bioisosteres (e.g., -B(OH)₂ for boron neutron capture therapy) while retaining the -CF₃ group for metabolic stability .

How should researchers address discrepancies in reported melting points for similar imidazo[1,2-a]pyridine derivatives?

Basic
Melting point variations often stem from:

  • Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. MeOH) to isolate stable forms.
  • Impurities : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC .
    Cross-reference with DSC data for thermal behavior validation .

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